5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide
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Description
5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
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Biological Activity
5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran-2-carboxamides. This compound has garnered interest due to its potential biological activities, which include interactions with specific molecular targets, leading to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyranone ring , a fluorobenzyl group , and a pyridin-4-ylmethyl moiety . The synthesis typically involves several steps, including:
- Formation of the Pyranone Ring : Achieved through Pechmann condensation.
- Introduction of the Fluorobenzyl Group : Via nucleophilic substitution using fluorobenzyl halide.
- Attachment of the Pyridin-4-ylmethyl Group : Through amide bond formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorobenzyl and pyridine groups can engage with hydrophobic pockets in target proteins, while the pyranone ring can form hydrogen bonds, potentially leading to enzyme inhibition or receptor modulation.
Biological Activity Overview
Research indicates that this compound may exhibit multiple biological activities, including:
- Anticancer Properties : Potential inhibition of cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Activity against cholinesterases and other enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Cell Type | IC50 (µM) | Reference |
---|---|---|---|
Cholinesterase Inhibition | AChE | 10.4 | |
Cholinesterase Inhibition | BChE | 7.7 | |
Cytotoxicity | MCF-7 Cell Line | 18.1 | |
COX-2 Inhibition | COX-2 | Moderate |
Case Studies and Research Findings
Several studies have explored the compound's biological activity:
-
In Vitro Studies on Enzyme Inhibition :
- The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results showed significant inhibition with IC50 values indicating moderate potency against these targets.
-
Cytotoxicity Assessment :
- The compound demonstrated cytotoxic effects on the MCF-7 breast cancer cell line, highlighting its potential as an anticancer agent.
-
Molecular Docking Studies :
- Computational studies revealed favorable binding interactions between the compound and target enzymes, supporting its potential as a lead compound for further development.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-4-ylmethyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-3-1-14(2-4-15)11-25-18-12-26-17(9-16(18)23)19(24)22-10-13-5-7-21-8-6-13/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFESLRLRTWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.